molecular formula C16H11Cl4N5OS B12137415 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B12137415
M. Wt: 463.2 g/mol
InChI Key: VCTRHPFESPWTQK-UHFFFAOYSA-N
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Description

N-(2-Amino-4,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H8Cl2N2O. It is a solid substance with a melting point range of 155-162 °C . This compound contains both chlorinated aromatic rings and a triazole moiety, making it interesting for various applications.

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(2-Amino-4,5-dichlorophenyl)acetamide involves the following steps:

    Amination: Start with 2,4-dichloroaniline (a precursor) and react it with thionyl chloride to form the corresponding chlorosulfonamide intermediate.

    Triazole Formation: The chlorosulfonamide intermediate reacts with sodium azide to yield the 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole scaffold.

    Acetylation: Finally, acetic anhydride is used to acetylate the amino group, resulting in the target compound.

Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

N-(2-Amino-4,5-dichlorophenyl)acetamide undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring can lead to the formation of hydrazine derivatives.

    Substitution: The chlorinated phenyl rings are susceptible to substitution reactions. Common reagents include strong acids, bases, and oxidizing agents.

Major products formed:

    Sulfoxides/Sulfones: Oxidation of the sulfur atom.

    Hydrazine Derivatives: Reduction of the triazole ring.

Scientific Research Applications

N-(2-Amino-4,5-dichlorophenyl)acetamide finds applications in:

    Medicine: Potential as an antimicrobial agent due to its triazole moiety.

    Chemical Research: Building block for designing novel compounds.

    Industry: Used in the synthesis of other pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. the triazole ring suggests potential interactions with enzymes or receptors. Further studies are needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

While N-(2-Amino-4,5-dichlorophenyl)acetamide is unique due to its combination of chlorinated phenyl rings and a triazole, similar compounds include other triazoles, sulfonamides, and acetamides.

Properties

Molecular Formula

C16H11Cl4N5OS

Molecular Weight

463.2 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C16H11Cl4N5OS/c17-8-1-3-10(12(20)5-8)15-23-24-16(25(15)21)27-7-14(26)22-13-6-9(18)2-4-11(13)19/h1-6H,7,21H2,(H,22,26)

InChI Key

VCTRHPFESPWTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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